(2-Hydroxy-phenyl)-phenylamino-acetonitrile
Overview
Description
(2-Hydroxy-phenyl)-phenylamino-acetonitrile is an organic compound that features both hydroxyl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-phenyl)-phenylamino-acetonitrile typically involves the reaction of 2-hydroxybenzaldehyde with phenylamine in the presence of a cyanide source. One common method is the Strecker synthesis, where the aldehyde reacts with the amine and hydrogen cyanide to form the desired nitrile compound. The reaction is usually carried out under mild conditions, often in an aqueous or alcoholic solvent, and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-phenyl)-phenylamino-acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzophenone or related compounds.
Reduction: Formation of (2-Hydroxy-phenyl)-phenylamino-ethylamine.
Substitution: Formation of various substituted phenylamino-acetonitrile derivatives.
Scientific Research Applications
(2-Hydroxy-phenyl)-phenylamino-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-phenyl)-phenylamino-acetonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors, leading to a therapeutic effect. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with a methyl group instead of a nitrile.
2-Acetamidophenol: Contains an acetamide group instead of a nitrile.
Indole derivatives: Share the aromatic structure but differ in functional groups.
Uniqueness
(2-Hydroxy-phenyl)-phenylamino-acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-anilino-2-(2-hydroxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-13(12-8-4-5-9-14(12)17)16-11-6-2-1-3-7-11/h1-9,13,16-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOFMEJBHQXMBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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